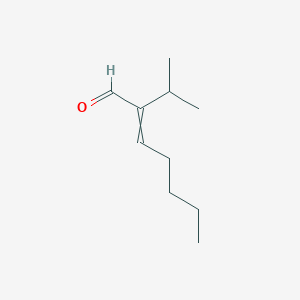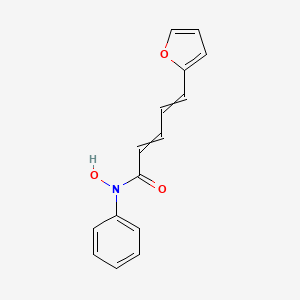
11-Methylpentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methylpentatriacontane is a long-chain hydrocarbon with the molecular formula C36H74 . It is a semiochemical compound, which means it plays a role in chemical communication among organisms. This compound is found in various species, including insects, where it is used in their chemical communication systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylpentatriacontane typically involves the coupling of smaller hydrocarbon units. One common method is the Wurtz reaction , where alkyl halides are reacted with sodium metal to form longer hydrocarbons. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of long-chain hydrocarbons like this compound can involve Fischer-Tropsch synthesis , a process that converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts. This method allows for the production of a wide range of hydrocarbons, including those with specific chain lengths .
Chemical Reactions Analysis
Types of Reactions: 11-Methylpentatriacontane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the hydrocarbon, forming alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen, often using catalysts like palladium or platinum, to form saturated hydrocarbons.
Substitution: This reaction involves the replacement of hydrogen atoms with other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) and metal catalysts.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
11-Methylpentatriacontane has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Biology: Plays a role in the chemical communication systems of insects, such as ants and termites.
Industry: Used in the formulation of lubricants and coatings due to its long-chain structure.
Mechanism of Action
The mechanism of action of 11-Methylpentatriacontane in chemical communication involves its interaction with specific receptors in the target organisms. These interactions trigger behavioral responses, such as aggregation or mating. The molecular targets and pathways involved are specific to the species and the context of the communication .
Comparison with Similar Compounds
- 13-Methylpentatriacontane
- 12-Methylpentatriacontane
- 11-Methylhexatriacontane
- 13-Methylhexatriacontane
- 11-Methylheptatriacontane
Comparison: 11-Methylpentatriacontane is unique due to its specific methyl group position on the 11th carbon atom. This structural feature can influence its physical properties and its role in chemical communication. Compared to other similar compounds, this compound may have different retention times in gas chromatography and distinct behavioral effects in target organisms .
Properties
CAS No. |
61358-35-8 |
|---|---|
Molecular Formula |
C36H74 |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
11-methylpentatriacontane |
InChI |
InChI=1S/C36H74/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-36(3)34-32-30-28-13-11-9-7-5-2/h36H,4-35H2,1-3H3 |
InChI Key |
QSEVOCJIQBBNNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


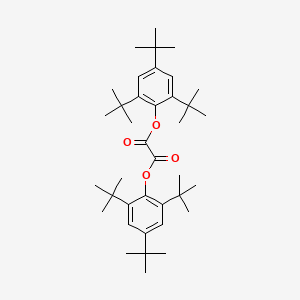


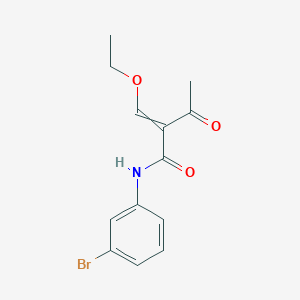

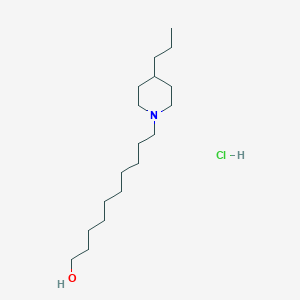
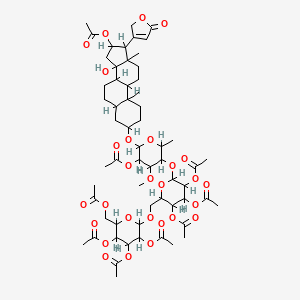
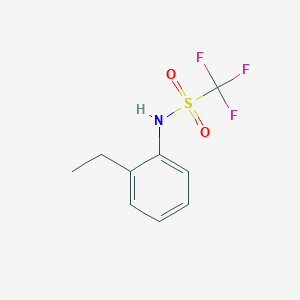

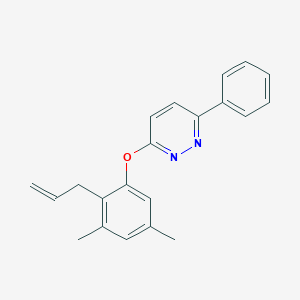
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
